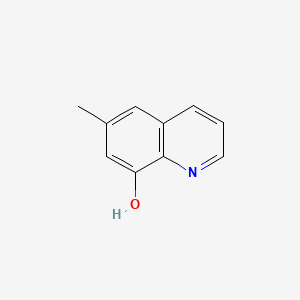

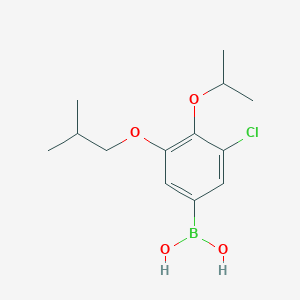

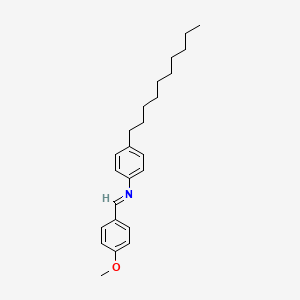

![molecular formula C9H16ClN B3115502 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098113-88-1](/img/structure/B3115502.png)

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride

Overview

Description

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 2098113-88-1 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The IUPAC Name of this compound is (1R,5S,E)-3-ethylidene-8-azabicyclo [3.2.1]octane hydrochloride . The InChI Code is 1S/C9H15N.ClH/c1-2-7-5-8-3-4-9 (6-7)10-8;/h2,8-10H,3-6H2,1H3;1H .Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.69 .Scientific Research Applications

Synthesis and Conformational Studies

- Synthesis and Structural Analysis: The derivatives of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride have been synthesized and analyzed for their structural and conformational properties. Studies involving IR, 1H, and 13C NMR spectroscopy, along with X-ray diffraction, reveal insights into their molecular structure and conformational behavior in various solvents (Diez et al., 1991).

Chemical Structure Analysis

- Study of Geometric Isomers: Research on the 3-Ethylidene-1-azabicyclo[2.2.2] octane variant shows evidence of cis and trans isomers, determined via NMR spectroscopy. This study contributes to understanding the structural nuances of such compounds (Binst et al., 2010).

Methodological Research

- Stereoselective Synthesis Techniques: Research on 8-azabicyclo[3.2.1]octane, a related scaffold, highlights various methodologies for its stereoselective synthesis. These methods are essential for preparing biologically active compounds in medicinal chemistry (Rodríguez et al., 2021).

Spectroscopic Studies

- Infrared Spectroscopy Analysis: Spectroscopic studies have been conducted on azabicyclospirohydantoins, which share structural similarities with 3-Ethylidene-8-azabicyclo[3.2.1]octane. These studies aid in understanding hydrogen bonding and molecular interactions (Bellanato et al., 1980).

Mechanism of Action

Target of Action

The primary target of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is currently under investigation. It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Ethylidene-8-azabicyclo[32It is likely to interact with its targets in a manner similar to other tropane alkaloids .

Biochemical Pathways

The biochemical pathways affected by 3-Ethylidene-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways.

Result of Action

The molecular and cellular effects of 3-Ethylidene-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects.

properties

IUPAC Name |

3-ethylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h2,8-10H,3-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGDVMZGBCNMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2CCC(C1)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

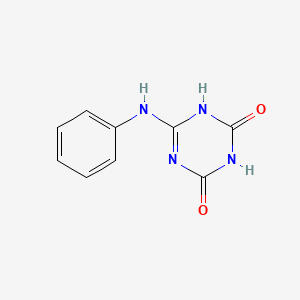

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

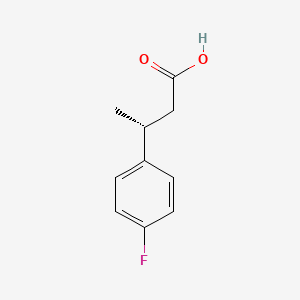

![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)